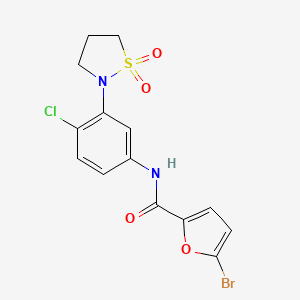![molecular formula C19H15FN6O2S B2766360 N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895117-49-4](/img/structure/B2766360.png)
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a chemical compound known for its significant application in various fields of scientific research. Its structure features a unique combination of functional groups, contributing to its distinct reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves the following synthetic steps:
Formation of the 1H-1,2,3-triazole Ring: : The synthesis begins with the creation of the 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole core. This is usually achieved via a click chemistry reaction between azides and alkynes.
Thiadiazole Ring Formation: : The next step involves the introduction of the 1,2,4-thiadiazole moiety. This is often carried out through a cyclization reaction involving thiosemicarbazides and appropriate halides or acylating agents.
Benzamide Coupling: : The final step in the synthesis is the coupling of the resultant intermediate with 3-methoxybenzoic acid to form the desired benzamide linkage.
Industrial Production Methods
Industrial synthesis of this compound usually scales up the aforementioned synthetic steps. Optimization involves ensuring high yields and purity, often through techniques like recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly involving the triazole ring or the methoxybenzamide group.
Reduction: : Reduction reactions may target the nitrogens in the triazole or thiadiazole rings.
Substitution: : Halogen substitution on the fluorophenyl ring and nucleophilic attacks on the benzamide carbonyl group are notable.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Utilizes reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents may include halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
Depending on the reaction, major products can include variously oxidized or reduced derivatives, substituted analogs, and cleavage products involving the methoxybenzamide linkage.
Wissenschaftliche Forschungsanwendungen
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide has several noteworthy applications:
Chemistry: : Used as a building block in the synthesis of other complex molecules.
Biology: : Acts as a probe to study biochemical pathways and molecular interactions.
Medicine: : Investigated for potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry: : Utilized in the development of specialized materials and catalysts.
Wirkmechanismus
The mechanism by which this compound exerts its effects can vary based on its application:
Molecular Targets: : It often targets enzymes or receptors, binding to active sites or interaction domains.
Pathways Involved: : It influences pathways related to cellular signaling, metabolic reactions, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Comparison and Uniqueness
Compared to similar compounds, N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide stands out due to:
Unique Functional Groups: : Its combination of triazole and thiadiazole rings linked by a benzamide moiety.
Distinct Reactivity: : Exhibits unique chemical reactivity that differs from other triazole or thiadiazole derivatives.
Similar Compounds
1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole derivatives: : Share the triazole core but lack the thiadiazole and benzamide groups.
1,2,4-thiadiazole derivatives: : Possess the thiadiazole ring but not the triazole or fluorophenyl moiety.
Other benzamides: : Feature the benzamide structure but differ in the attached heterocyclic rings.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds. If there's anything more specific you'd like to explore, feel free to ask!
Eigenschaften
IUPAC Name |
N-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-11-16(23-25-26(11)14-8-6-13(20)7-9-14)17-21-19(29-24-17)22-18(27)12-4-3-5-15(10-12)28-2/h3-10H,1-2H3,(H,21,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPURADCRULSVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)

![[3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride](/img/structure/B2766279.png)
![1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2766281.png)




![Tert-butyl 9-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2766290.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)
![2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide](/img/structure/B2766298.png)

